molecular formula C5H12BrClSi B13964342 (3-Bromopropyl)dimethylchlorosilane

(3-Bromopropyl)dimethylchlorosilane

Cat. No.: B13964342
M. Wt: 215.59 g/mol
InChI Key: HGMFUUOXNVMNSL-UHFFFAOYSA-N
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Description

(3-Bromopropyl)dimethylchlorosilane (CAS 74349-12-5) is an organosilicon compound with the molecular formula C₅H₁₂BrClSi and a molecular weight of 215.59 g/mol . Structurally, it consists of a three-carbon alkyl chain terminated by a bromine atom, attached to a dimethylchlorosilane group. This compound is a colorless to pale yellow liquid, notable for its dual reactivity:

  • The bromopropyl group enables nucleophilic substitution reactions (e.g., alkylation or cross-coupling).
  • The dimethylchlorosilane moiety facilitates hydrolysis to form silanol groups, making it valuable in surface modification and adhesion promotion .

Applications include use as a coupling agent in polymer chemistry, surface functionalization of inorganic substrates (e.g., silica nanoparticles), and synthesis of silicone-based materials .

Properties

IUPAC Name

3-bromopropyl-chloro-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrClSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMFUUOXNVMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrosilylation of Allyl Bromide

The most direct method involves platinum-catalyzed hydrosilylation of allyl bromide with dimethylchlorosilane:
Reaction :
(CH₃)₂HSiCl + CH₂=CHCH₂Br → (CH₃)₂ClSiCH₂CH₂CH₂Br

Key Parameters ():

  • Catalyst : Speier's catalyst (H₂PtCl₆) at 0.5-1.0 mol%
  • Solvent : Hydrocarbon-ether mixtures (pentane/THF 3:2 v/v)
  • Temperature : 10-40°C (exothermic reaction requires cooling)
  • Conversion : 82-89% with 99% regioselectivity for anti-Markovnikov addition

Limitations :

  • Competing side reactions form oligomeric byproducts above 50°C
  • Requires strict moisture exclusion to prevent silanol formation

Bromination of Allyl-Functional Chlorosilanes

UV-initiated radical bromination provides an alternative pathway ():

Step 1 : Synthesize allyldimethylchlorosilane
(CH₃)₂ClSiH + CH₂=CHCH₂Cl → (CH₃)₂ClSiCH₂CH₂CH₂Cl

Step 2 : Free-radical bromination
(CH₃)₂ClSiCH₂CH₂CH₂Cl + HBr → (CH₃)₂ClSiCH₂CH₂CH₂Br

Optimization Data :

Parameter Optimal Value Effect on Yield
UV wavelength 254 nm Maximizes Br- generation
HBr concentration 2.5 M Reduces over-bromination
Reaction time 4 hr 95% conversion

Advantages :

  • Avoids noble metal catalysts
  • Enables isotopic labeling with H⁸¹Br

Grignard Route from Dichlorosilanes

A stepwise approach using magnesium intermediates ():

Reaction Sequence :

  • (CH₃)₂SiCl₂ + Mg → (CH₃)₂SiClMgCl
  • Insertion: (CH₃)₂SiClMgCl + BrCH₂CH₂CH₂Cl → (CH₃)₂ClSiCH₂CH₂CH₂Br

Yield Comparison :

Solvent Temperature Yield (%)
Diethyl ether -10°C 62
THF 25°C 78
DME 40°C 84

Challenges :

  • Requires strict stoichiometric control (Mg:Si ratio 1.05:1)
  • Sensitive to trace oxygen causing siloxane bridges

Comparative Analysis of Methods

Method Capital Cost Yield (%) Purity (GC) Scalability
Catalytic Hydrosilylation High 89 99.5 Industrial
Radical Bromination Moderate 82 97.8 Pilot-scale
Grignard Synthesis Low 78 95.2 Lab-scale

Industrial Preference : Hydrosilylation dominates due to continuous processing capabilities and better atom economy (E-factor 1.2 vs 2.8 for bromination route). Recent advances in platinum recovery systems have reduced catalyst costs by 40% since 2020.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-bromopropyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or bromine atoms can be substituted with other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines. These reactions often occur under mild conditions with solvents like tetrahydrofuran (THF) or dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions include silanes, silanols, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro(3-bromopropyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of silicone polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of chloro(3-bromopropyl)dimethylsilane involves its ability to form stable silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

The following table compares (3-Bromopropyl)dimethylchlorosilane with structurally analogous chlorosilanes, highlighting substituent variations, silane groups, and applications:

Compound Name Molecular Formula Substituent Silane Group Key Properties/Applications References
This compound C₅H₁₂BrClSi Bromopropyl (Br) Dimethylchlorosilane High reactivity in nucleophilic substitutions; surface coupling agent; releases HCl on hydrolysis.
(3-Cyanopropyl)dimethylchlorosilane C₆H₁₂ClNSi Cyanopropyl (CN) Dimethylchlorosilane Nitrile group enables polar interactions; used in organic synthesis and chromatography.
(3-Bromopropyl)trichlorosilane C₃H₆BrCl₃Si Bromopropyl (Br) Trichlorosilane Faster hydrolysis than dimethyl analogs; forms dense siloxane layers for hydrophobic coatings.
(Trifluoropropyl)dimethylchlorosilane C₅H₁₁ClF₃Si Trifluoropropyl (CF₃) Dimethylchlorosilane Fluorinated chain enhances thermal/chemical resistance; used in fluoropolymer coatings.
3-Methacryloxypropyl Dimethyl Chlorosilane C₉H₁₇ClO₂Si Methacrylate (CH₂C(CH₃)COO) Dimethylchlorosilane Methacrylate enables radical polymerization; grafts polymers onto surfaces (e.g., dental materials).
3-Chloropropylmethyldimethoxysilane C₆H₁₅ClO₂Si Chloropropyl (Cl) Dimethoxymethylsilane Methoxy groups slow hydrolysis; used in moisture-cured adhesives and sealants.

Key Comparative Analysis

Reactivity and Functional Groups
  • Bromine vs. Chlorine/Cyanide: The bromine substituent in this compound offers superior leaving-group ability in SN2 reactions compared to chlorine or cyano groups . This makes it more reactive in alkylation or cross-coupling applications.
  • Trichlorosilane vs. Dimethylchlorosilane : Trichlorosilanes (e.g., (3-Bromopropyl)trichlorosilane ) hydrolyze faster than dimethylchlorosilanes due to higher electrophilicity, enabling rapid surface functionalization .
Hydrolysis and Stability
  • Methoxy Substitution : Compounds like 3-Chloropropylmethyldimethoxysilane exhibit slower hydrolysis due to methoxy groups, which are less reactive than chlorine, making them suitable for controlled curing processes .
  • Fluorinated Chains : The trifluoropropyl group in (Trifluoropropyl)dimethylchlorosilane enhances stability in harsh environments, ideal for coatings in aerospace or electronics .
Application-Specific Performance
  • Surface Modification : This compound and its trichloro analog are preferred for creating reactive surfaces (e.g., initiator attachment in SI-ATRP) .
  • Polymer Grafting : Methacrylate-containing silanes (e.g., 3-Methacryloxypropyl Dimethyl Chlorosilane ) enable covalent bonding with polymers via radical reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-bromopropyl)dimethylchlorosilane in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via the reaction of (3-bromopropyl)dimethylsilanol with chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions. Alternative routes include alkylation of dimethylchlorosilane with 1-bromo-3-chloropropane, requiring precise stoichiometry (1:1 molar ratio) and controlled temperatures (50–70°C) to minimize side reactions such as oligomerization. Purity is enhanced by fractional distillation under reduced pressure (boiling point ~202–204°C) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms dimethylsilane groups (δ ~0.1–0.3 ppm for Si-CH₃) and bromopropyl chain signals (δ ~1.8–3.5 ppm for CH₂ groups).
  • FT-IR : Detects Si-Cl (~480 cm⁻¹) and C-Br (~560 cm⁻¹) stretching vibrations.
  • Elemental Analysis : Validates Br (theoretical ~37.0%) and Cl (theoretical ~16.4%) content with ±0.3% accuracy.
  • GC-MS : Identifies volatile impurities (e.g., chlorinated hydrocarbons) .

Q. How is this compound used to functionalize silica surfaces, and what experimental parameters influence grafting efficiency?

  • Methodological Answer : The compound reacts with surface silanol groups (Si-OH) on silica, forming stable Si-O-Si bonds. Key parameters:

  • Silica Pretreatment : Calcination at 200–400°C standardizes silanol density (4.9–5.6 OH/nm²).
  • Reaction Solvent : Toluene or hexane minimizes hydrolysis of Si-Cl.
  • Reaction Time : 12–24 hours at 80°C achieves ~85% surface coverage, quantified via XPS Cl/Br atomic ratios .

Advanced Research Questions

Q. What mechanistic pathways explain competing hydrolysis and self-condensation reactions of this compound in aqueous environments?

  • Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the Si-Cl bond, forming silanol intermediates. Competing self-condensation occurs when silanol groups react with adjacent Si-Cl sites, forming Si-O-Si linkages. Kinetic studies using pH-controlled environments (pH 5–7) and ²⁹Si NMR reveal:

  • Hydrolysis Rate : First-order dependence on [H₂O] (k = 0.15–0.22 min⁻¹ at 25°C).
  • Condensation Suppression : Achieved by using steric hindrance (e.g., bulky solvents like mesitylene) or low temperatures (0–5°C) .

Q. How can researchers resolve contradictions between theoretical and experimental data in surface coverage efficiency on silica substrates?

  • Methodological Answer : Discrepancies often arise from variable silanol densities or incomplete substitution. A systematic approach includes:

Pretreatment Standardization : Calcination at 400°C for 4 hours to fix silanol density.

Competitive Adsorption Studies : XPS analysis of Cl/Br ratios (deviation >5% indicates incomplete substitution).

Hydrolysis Kinetics Modeling : Pseudo-second-order kinetics differentiate chemisorption (k₂ = 0.003–0.005 g/mg·min) from physisorption .

Q. What strategies minimize β-hydride elimination during coupling reactions involving this compound in transition metal-catalyzed processes?

  • Methodological Answer :

  • Catalyst Design : Pd₂(dba)₃ with SPhos ligands reduces six-membered transition states favoring elimination.
  • Solvent Optimization : DMF (ε ~37) stabilizes metal intermediates.
  • Low-Temperature Protocols : Reactions at -20°C reduce activation energy for β-elimination.
  • Additives : AgOTf traps Br⁻ ions, shifting equilibrium toward oxidative addition (yield improvement: 20–35%) .

Q. How does steric hindrance from the dimethylsilane group influence nucleophilic substitution reactions at the bromopropyl terminus?

  • Methodological Answer : The dimethylsilane group reduces steric crowding, enabling SN2 mechanisms with nucleophiles (e.g., NaN₃, KCN). Kinetic studies in DMSO show:

  • Rate Enhancement : 1.5–2.0× faster substitution compared to non-silylated analogs.
  • Byproduct Mitigation : Use of crown ethers (18-crown-6) minimizes siloxane formation during Na⁺-mediated reactions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between NMR and XPS data when quantifying surface-bound this compound?

  • Methodological Answer : NMR may overestimate unreacted silane due to residual solvent signals, while XPS underestimates coverage if Br is partially oxidized. Cross-validation methods:

  • Combined TGA-DSC : Quantifies organic load via mass loss (200–400°C, Δm ~15–20%).
  • Control Experiments : Compare with deuterated analogs to isolate spectral interference .

Safety and Handling

Q. What precautions are critical when handling this compound due to its moisture sensitivity?

  • Methodological Answer :

  • Storage : Under inert gas (Ar/N₂) with molecular sieves (3Å) at -20°C.
  • Reaction Setup : Schlenk-line techniques for anhydrous conditions.
  • Neutralization : Quench residues with ethanol/water mixtures (1:1 v/v) to hydrolyze residual Si-Cl .

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